Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Benzofuran
The target compound exhibits a computed XLogP3-AA value of 3.6, representing a 0.9 log unit increase in lipophilicity compared to the parent benzofuran scaffold (XLogP3 = 2.7) [1][2]. This elevation is attributable to the combined presence of the hydrophobic methyl and trifluoromethyl substituents, and is predictive of improved passive membrane permeability and potentially enhanced blood–brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Benzofuran (CID 9223): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Computed values from PubChem using XLogP3 3.0 algorithm (2025 release) [1][2]. |
Why This Matters
The 0.9 log unit increase in predicted lipophilicity directly impacts solubility and permeability profiles, making the compound a more suitable scaffold for lead optimization programs targeting intracellular or CNS-penetrant agents.
- [1] PubChem. (2025). 5-Methyl-3-(trifluoromethyl)benzofuran, CID 71669165. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Benzofuran, CID 9223. National Center for Biotechnology Information. View Source
